Exocyclic vs. Endocyclic Stability: Heats of Hydrogenation Compared to 1-Ethylcyclohexene
Ethylidenecyclohexane, an exocyclic alkene, exhibits a 1.2 kcal/mol higher heat of hydrogenation compared to its endocyclic isomer, 1-ethylcyclohexene [1]. This indicates it is thermodynamically less stable and therefore more reactive in certain addition reactions [2].
| Evidence Dimension | Heat of Hydrogenation (-ΔH) |
|---|---|
| Target Compound Data | 26.3 kcal/mol |
| Comparator Or Baseline | 1-Ethylcyclohexene: 25.1 kcal/mol |
| Quantified Difference | 1.2 kcal/mol (5.0% increase) |
| Conditions | Calorimetric measurement in solution (Journal of the American Chemical Society, 1958) |
Why This Matters
This quantitative difference in thermodynamic stability directly impacts reaction rates and equilibrium outcomes in hydrogenation and isomerization studies.
- [1] Turner, R. B., & Garner, R. H. (1958). Heats of Hydrogenation. V. Relative Stabilities in Certain Exocyclic-Endocyclic Olefin Pairs. Journal of the American Chemical Society, 80(6), 1424–1430. View Source
- [2] Chemistry StackExchange. Why is 1-ethylcyclohexene more stable than ethylidenecyclohexane? (2023). View Source
